6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and oxadiazole rings would give the molecule a rigid, planar structure in those regions. The methoxy, methyl, and carboxamide groups could potentially rotate around their bonds, giving the molecule some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be hydrolyzed to produce a carboxylic acid and an amine. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzofuran and oxadiazole rings might give the compound both polar and nonpolar characteristics .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds related to 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, have shown significant inhibitory activities on cyclooxygenase-1/2 (COX-1/2), indicating their potential in treating inflammatory conditions and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidiabetic Activity
In another study, derivatives similar to this compound have been synthesized and evaluated for antidiabetic properties. These compounds exhibited significant activity in inhibiting α-amylase, which is a key enzyme in carbohydrate digestion, suggesting their potential use in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activity
A study on benzofuran-oxadiazole hybrids, which are chemically related to the compound , revealed their significant antimicrobial properties. These compounds were synthesized and evaluated against various microorganisms, showing promise as potential antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Alzheimer's Disease Treatment
Compounds structurally similar to this compound have been investigated for their potential in treating Alzheimer's disease. These compounds have shown inhibitory effects on histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases. They have demonstrated protective effects against tau protein aggregation and neurodegeneration (Lee et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound might also affect multiple biochemical pathways.
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Based on the biological activities of similar compounds , it might have potential therapeutic effects.
Future Directions
Properties
IUPAC Name |
6-methoxy-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8-11-5-4-10(20-3)6-12(11)22-14(8)15(19)16-7-13-18-17-9(2)21-13/h4-6H,7H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTUXUBLXUJAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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